molecular formula C9H5NO2 B12896938 Furo[3,4-g][1,3]benzoxazole CAS No. 214489-59-5

Furo[3,4-g][1,3]benzoxazole

Cat. No.: B12896938
CAS No.: 214489-59-5
M. Wt: 159.14 g/mol
InChI Key: UPAJEXVBTBRWGH-UHFFFAOYSA-N
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Description

Isobenzofuro[5,4-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a furan ring, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject of study in various fields of chemistry and pharmacology. The compound is known for its potential biological activities and has been explored for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobenzofuro[5,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as gold(III) chloride (AuCl₃), which leads to the formation of substituted isoxazoles . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper(I) chloride (CuCl) .

Industrial Production Methods

Industrial production of isobenzofuro[5,4-d]oxazole may involve scalable synthetic routes that ensure high yields and purity. The use of magnetically recoverable catalysts, such as copper ferrite nanocomposites, has been reported to facilitate the efficient synthesis of oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Isobenzofuro[5,4-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of isobenzofuro[5,4-d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Isobenzofuro[5,4-d]oxazole can be compared with other similar heterocyclic compounds, such as:

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Isoxazole: Features a five-membered ring with one oxygen and one nitrogen atom.

    Oxadiazole: Contains a five-membered ring with two nitrogen atoms and one oxygen atom.

The uniqueness of isobenzofuro[5,4-d]oxazole lies in its fused ring system, which combines the properties of benzene, furan, and oxazole rings, offering a distinct set of chemical and biological activities.

Properties

CAS No.

214489-59-5

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-9(12-5-10-8)7-4-11-3-6(1)7/h1-5H

InChI Key

UPAJEXVBTBRWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=COC=C31)OC=N2

Origin of Product

United States

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